

A Technical Guide to the Spectroscopic Characterization of 2-Formylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Formylisonicotinic acid

CAS No.: 855636-38-3

Cat. No.: B1344133

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Introduction

2-Formylisonicotinic acid, a pyridine-4-carboxylic acid derivative, serves as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid, and a formyl (aldehyde) group—offers versatile reaction sites for the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation of this compound is paramount for ensuring the integrity of downstream applications, from drug development to the creation of novel ligands.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of **2-Formylisonicotinic acid**. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not merely as a repository of data but as a practical guide for researchers, explaining the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, providing a robust framework for the empirical confirmation of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For **2-Formylisonicotinic acid**, both ^1H (proton) and ^{13}C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework and the chemical environment of each nucleus.

Foundational Principles & Experimental Rationale

The molecular structure of **2-Formylisonicotinic acid** ($\text{C}_7\text{H}_5\text{NO}_3$) is asymmetric, meaning each of the three aromatic protons and seven carbon atoms is chemically unique and should, therefore, produce a distinct signal in the respective NMR spectra. The presence of strongly electron-withdrawing substituents (the formyl group, the carboxylic acid, and the ring nitrogen) will cause a significant downfield shift (deshielding) for the aromatic protons and carbons compared to unsubstituted pyridine.

The choice of a deuterated solvent is critical. Dimethyl sulfoxide- d_6 (DMSO-d_6) is an ideal choice as it readily dissolves the polar, acidic compound and its high boiling point allows for stable acquisitions. Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO-d_6 as a broad singlet, which would otherwise be lost to proton exchange in solvents like D_2O or methanol- d_4 .

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of high-purity **2-Formylisonicotinic acid** and dissolve it in approximately 0.6 mL of DMSO-d_6 in a clean, dry vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are present.
- **Instrumentation:** The analysis should be performed on a high-resolution NMR spectrometer, operating at a minimum frequency of 400 MHz for ^1H nuclei. This ensures adequate signal dispersion for unambiguous peak assignment.^[1]
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This correlates directly bonded ¹H and ¹³C nuclei, providing unequivocal assignments.[\[2\]](#)[\[3\]](#)

Predicted Spectroscopic Data (NMR)

The following tables summarize the predicted chemical shifts (δ) based on the known effects of the substituents and data from analogous compounds like isonicotinic acid.[\[4\]](#)[\[5\]](#)

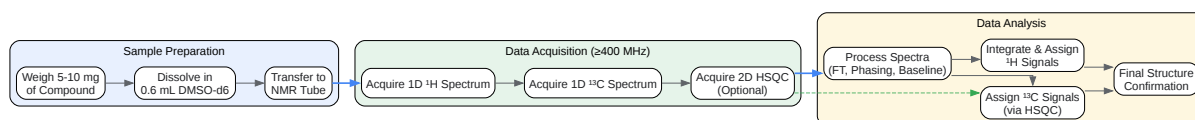
Table 1: Predicted ¹H NMR Data for **2-Formylisonicotinic Acid** (in DMSO-d₆)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~10.1	Singlet (s)	H (Formyl)	Aldehydic protons are highly deshielded and typically appear > 9.5 ppm.
~9.1	Singlet (s)	H-3	Positioned between two strongly electron-withdrawing groups (N and CHO).
~8.9	Doublet (d)	H-6	Ortho to the ring nitrogen, leading to significant deshielding.
~8.2	Doublet (d)	H-5	Ortho to the carboxylic acid group.
>13.0	Broad Singlet (br s)	H (Carboxylic Acid)	Acidic proton, chemical shift is concentration and temperature dependent.

Table 2: Predicted ^{13}C NMR Data for **2-Formylisonicotinic Acid** (in DMSO- d_6)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~192	C (Formyl)	Aldehyde carbonyl carbons are highly deshielded.
~165	C (Carboxylic Acid)	Carboxylic acid carbonyl carbons are characteristic in this region.
~155	C-2	Attached to the electron-withdrawing formyl group.
~152	C-6	Alpha to the ring nitrogen.
~145	C-4	Attached to the carboxylic acid group.
~125	C-5	Beta to the ring nitrogen.
~122	C-3	Positioned between the nitrogen and the C-2 carbon.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR-based structural elucidation of **2-Formylisonicotinic acid**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential and rapid technique for identifying the key functional groups within a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending).

Foundational Principles & Experimental Rationale

For **2-Formylisonicotinic acid**, IR spectroscopy will provide definitive evidence for the presence of the carboxylic acid and aldehyde functionalities. The key vibrational modes to observe are:

- O-H Stretch: A very broad absorption from the hydrogen-bonded carboxylic acid.
- C-H Stretch: Absorptions from the aromatic C-H bonds and the specific aldehyde C-H bond.
- C=O Stretch: Two distinct carbonyl absorptions are expected: one for the carboxylic acid and one for the aldehyde. Their positions will be influenced by conjugation with the aromatic ring.
- C=C and C=N Stretches: Multiple sharp absorptions characteristic of the pyridine ring.

The solid-state nature of the compound makes the Attenuated Total Reflectance (ATR) or KBr pellet method the most suitable for analysis.^{[6][7][8]} ATR is often preferred for its simplicity and minimal sample preparation.

Experimental Protocol: FTIR-ATR

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a small amount (1-2 mg) of the solid **2-Formylisonicotinic acid** powder onto the ATR crystal.

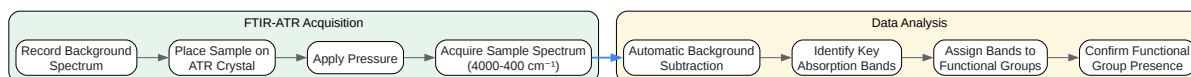
- **Pressure Application:** Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- **Acquisition:** Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is automatically generated as an absorbance plot after background subtraction.

Predicted Spectroscopic Data (IR)

Table 3: Predicted IR Absorption Bands for **2-Formylisonicotinic Acid**

Predicted Wavenumber (cm^{-1})	Vibration Type	Assignment
3300 - 2500 (very broad)	O-H Stretch	Carboxylic Acid Dimer
~3100 - 3000	C-H Stretch	Aromatic C-H
~2850, ~2750	C-H Stretch	Aldehyde C-H (Fermi doublet)
~1710	C=O Stretch	Carboxylic Acid Carbonyl
~1690	C=O Stretch	Aldehyde Carbonyl
~1600, ~1550, ~1470	C=C, C=N Stretch	Pyridine Ring Vibrations
~1300	C-O Stretch / O-H Bend	Carboxylic Acid
~900	O-H Bend (out-of-plane)	Carboxylic Acid Dimer

Visualization: IR Analysis Workflow



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Caption: Standard workflow for functional group analysis using FTIR-ATR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Foundational Principles & Experimental Rationale

The molecular formula of **2-Formylisonicotinic acid** is $C_7H_5NO_3$, giving it a monoisotopic molecular weight of approximately 151.02 Da. Using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument will allow for the determination of the exact mass, confirming the elemental composition.

Electron Ionization (EI) is a common and effective ionization method for relatively small, thermally stable organic molecules. It typically generates a clear molecular ion (M^+) peak and a rich, reproducible fragmentation pattern that serves as a molecular fingerprint. Key expected fragmentation pathways include the loss of neutral fragments such as $\bullet OH$, H_2O , $\bullet CHO$, and $\bullet COOH$.

Experimental Protocol: EI-MS

- **Instrumentation:** An Electron Ionization (EI) mass spectrometer, often coupled with a Gas Chromatograph (GC) or a direct insertion probe. For a non-volatile solid like this, a direct insertion probe is appropriate.
- **Sample Introduction:** A small amount of the sample is placed in a capillary tube at the end of the direct insertion probe.
- **Ionization:** The probe is inserted into the high-vacuum ion source. The sample is gently heated to promote volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

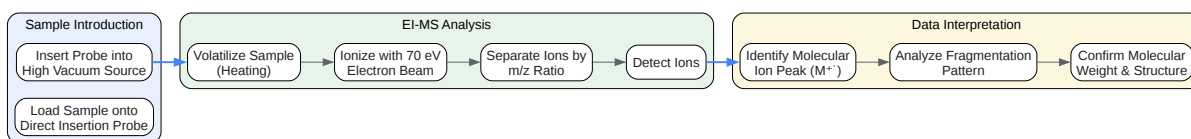
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or TOF), which separates them based on their m/z ratio.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Predicted Spectroscopic Data (MS)

Table 4: Predicted Key Fragments in the EI Mass Spectrum of **2-Formylisonicotinic Acid**

Predicted m/z	Proposed Fragment	Identity
151	$[C_7H_5NO_3]^+$	Molecular Ion (M^+)
134	$[M - OH]^+$	Loss of hydroxyl radical from COOH
123	$[M - CO]^+$ or $[M - C_2H_2O]^+$	Loss of carbon monoxide or ketene
122	$[M - CHO]^+$	Loss of formyl radical
106	$[M - COOH]^+$	Loss of carboxyl radical
78	$[C_5H_4N]^+$	Pyridyl cation fragment

Visualization: MS Analysis Workflow



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Caption: Workflow for molecular weight and structural analysis via Electron Ionization MS.

Conclusion

The comprehensive spectroscopic characterization of **2-Formylisonicotinic acid** relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical aldehyde and carboxylic acid functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. The predictive data and validated protocols outlined in this guide offer a robust framework for researchers to confidently verify the identity, purity, and structural integrity of this valuable chemical intermediate.

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